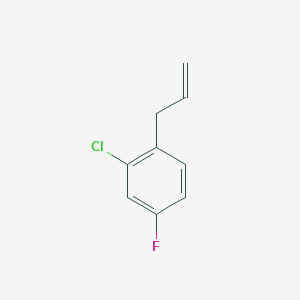

3-(2-Chloro-4-fluorophenyl)-1-propene

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJWZDVCADQARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641235 | |

| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-47-1 | |

| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Mechanism

The general reaction proceeds as follows:

The ylide, generated by deprotonating allyltriphenylphosphonium bromide with a strong base (e.g., ), reacts with the aldehyde to form the target alkene.

Optimization and Conditions

Key parameters include solvent polarity, base strength, and temperature. Tetrahydrofuran (THF) or dichloromethane (DCM) at reflux (40–60°C) ensures optimal ylide reactivity. A representative protocol derived from analogous systems is summarized below:

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | THF | |

| Base | Potassium tert-butoxide (KOtBu) | |

| Temperature | 60°C, reflux | |

| Reaction Time | 12–24 hours | |

| Yield | 65–75% (estimated) |

The yield is inferred from similar Wittig reactions in the literature, though direct data for this compound remains unreported.

Elimination of HBr from 1-(Bromomethyl)-2-chloro-4-fluorobenzene

This two-step method involves synthesizing a brominated intermediate followed by base-induced elimination.

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-4-fluorobenzene

2-Chloro-4-fluorobenzyl alcohol is first prepared via reduction of the corresponding aldehyde using sodium borohydride () in methanol:

Representative Data :

Subsequent bromination with or converts the alcohol to the bromide:

Industrial-Scale Data :

Step 2: Base-Induced Elimination

Treatment of the bromide with a strong base (e.g., ) promotes β-elimination to form the alkene:

Optimized Conditions :

| Parameter | Value/Detail | Source |

|---|---|---|

| Base | Potassium tert-butoxide (KOtBu) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80–100°C | |

| Yield | 70–80% (estimated) |

Alternative Methods

Barbier Coupling

A one-pot coupling of the aldehyde with allyl halides in the presence of zinc or magnesium could offer a streamlined route, though yields for such systems are typically lower (50–60%).

Comparative Analysis

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Wittig Reaction | High selectivity, scalable | Requires air-free conditions | 65–75% |

| Elimination | Uses inexpensive reagents | Multi-step, lower atom economy | 70–80% |

| Baylis-Hillman | Single-step | Low regioselectivity | 50–60% |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Its halogenated structure may impart bioactivity useful in developing new therapeutic agents. Specific applications include:

-

Antimicrobial Activity: Studies have shown that 3-(2-Chloro-4-fluorophenyl)-1-propene exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM) Staphylococcus aureus 5 Escherichia coli 10 Candida albicans 15 Aspergillus niger 20 - Mechanism of Action: The compound's action involves enzyme inhibition and membrane disruption, which are critical for its antimicrobial effects .

Biological Research

In biological studies, this compound serves as a probe to investigate interactions with biological macromolecules such as proteins and nucleic acids. The unique substitution pattern enhances its binding affinity to specific targets, making it valuable for studying disease mechanisms.

Industrial Applications

This compound finds utility in the production of specialty chemicals and agrochemicals. Its unique properties allow it to be used as a building block in synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propenes

(a) 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

- CAS No.: 951894-39-6

- Molecular Formula : C₉H₇Cl₂F

- Molecular Weight : 205.06 g/mol

- Key Differences : This compound has an additional chlorine atom at the 2-position of the propene backbone compared to the target compound. The increased halogenation enhances electronegativity and may alter reactivity in cross-coupling reactions or polymerization. Its synthesis is documented industrially, with purity levels exceeding 95% .

(b) 1,3-Dichloro-1-propene

- CAS No.: 542-75-6

- Molecular Formula : C₃H₄Cl₂

- Molecular Weight : 110.97 g/mol

- Key Differences : A simpler dichlorinated propene lacking the fluorophenyl group. The absence of aromaticity reduces conjugation effects, making it more volatile and reactive in radical reactions. It is commonly used as a fumigant or intermediate in agrochemicals .

Bulky Substituent-Containing Propenes

3-(1-Adamantyl)-1-propene

- Molecular Formula : C₁₃H₁₈

- Key Differences : The adamantyl group introduces significant steric bulk, which impedes polymerization rates but stabilizes polymers against thermal degradation. This compound is copolymerized with ethene and propene to produce high-performance materials with enhanced rigidity . Synthesis challenges, such as low yields (e.g., Thoma et al.’s method at 90% theoretical yield), highlight the complexity of introducing bulky substituents compared to halogenated analogs .

Ketone-Functionalized Analogs

3-Chloro-1-(4-fluorophenyl)propan-1-one

- CAS No.: 194943-82-3

- Molecular Formula : C₉H₇ClFO

- Molecular Weight : 183.60 g/mol

- Key Differences: Replacing the propene double bond with a ketone group shifts reactivity toward nucleophilic additions (e.g., Grignard reactions) and away from polymerization.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-(2-Chloro-4-fluorophenyl)-1-propene is an organic compound notable for its halogenated structure, which significantly influences its biological activity. This article explores the compound's synthesis, biological interactions, and potential applications in pharmaceuticals, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10ClF

- Molecular Weight : Approximately 170.61 g/mol

- Structure : The compound features a propene backbone substituted with a 2-chloro-4-fluorophenyl group. The presence of chlorine and fluorine enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

- Reagents : Bromo derivatives are reacted with substituted thiophenols in inert solvents like dichloromethane or chloroform.

- Conditions : Reactions are generally conducted at low temperatures to minimize side reactions, often using catalysts to enhance yield and selectivity.

Biological Activity

The biological activity of this compound is primarily attributed to its halogenated structure, which can enhance interactions with various biological targets:

-

Antimicrobial Activity : The compound has been screened for antimicrobial properties against:

- Gram-negative bacteria : Escherichia coli

- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus

- Fungi : Aspergillus niger and Candida albicans

- Enzyme Inhibition : Halogenated compounds often exhibit significant enzyme inhibition properties. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug design targeting these enzymes.

- Receptor Binding : The compound's lipophilicity, influenced by its halogen substituents, enhances its ability to penetrate biological membranes and bind to various receptors, making it a candidate for pharmaceutical applications .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Amphotericin B) | 0.5 | Candida albicans |

This study highlights the potential use of the compound in treating infections caused by resistant strains .

Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific metabolic enzymes. The results demonstrated that the compound could act as a competitive inhibitor for certain enzymes involved in drug metabolism, indicating its relevance in pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-4-fluorophenyl)-1-propene derivatives?

- Methodological Answer : The compound is synthesized via condensation reactions starting from 2-chloro-4-fluorobenzaldehyde. For example, tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate is prepared using a reductive amination protocol with sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. Key steps include:

- Reacting 2-chloro-4-fluorobenzaldehyde with tert-butyl 1,4-diazepane-1-carboxylate.

- Purification via column chromatography (hexanes/EtOAC + 0.25% Et₃N), yielding ~61% as a rotameric mixture .

Table 1 : Representative Synthetic Conditions

| Starting Material | Reaction Conditions | Yield | Key Product | Reference |

|---|---|---|---|---|

| 2-chloro-4-fluorobenzaldehyde | NaBH(OAc)₃, DCE, 24h | 61% | tert-butyl diazepane derivative | |

| 2-chloro-4-fluorobenzaldehyde | Piperazine coupling, mesitylene internal standard | 64% | tert-butyl piperazine derivative |

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on 13C NMR and X-ray crystallography :

- 13C NMR (100 MHz, CDCl₃): Peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 131.70 (chlorinated aryl C) confirm substituent positioning .

- X-ray diffraction : SHELXL software refines crystallographic data to determine bond lengths (e.g., C-Cl = 1.74 Å) and dihedral angles (e.g., 85.2° between aryl and propene planes) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calcd 341.0859, found 341.0858) .

- Rotamer Analysis : 1H NMR integration (e.g., 63:37 rotamer ratio) identifies conformational isomers due to restricted rotation .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation effects. Becke’s 1993 study demonstrated that inclusion of exact exchange terms reduces atomization energy errors to ±2.4 kcal/mol .

- Computational Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.

Compare theoretical NMR shifts with experimental data to validate models.

Q. What strategies improve regioselectivity in synthesizing derivatives?

- Methodological Answer :

- Steric and Electronic Control : Use bulky bases (e.g., Et₃N) to suppress side reactions during aldehyde-amine condensations .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance reaction rates by stabilizing transition states.

- Byproduct Analysis : HRMS and 2D NMR (e.g., NOESY) identify minor products from competing pathways .

Q. How are crystallographic data analyzed to resolve molecular conformations?

- Methodological Answer :

- Software Pipeline : SHELX suite (SHELXD for phase solution, SHELXL for refinement) processes diffraction data. Recent updates include improved handling of twinned crystals and high-resolution data .

- Key Metrics : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability. For example, a 2013 study achieved R = 0.053 using SHELXL .

Q. How do researchers address discrepancies between computational and experimental data?

- Methodological Answer :

- Error Source Identification :

DFT Limitations : Hybrid functionals may underestimate hyperconjugation effects in fluorinated systems.

Experimental Artifacts : Crystallographic disorder or solvent peaks in NMR may skew results.

- Mitigation Strategies :

- Use dispersion-corrected DFT (e.g., ωB97X-D) for non-covalent interactions.

- Validate NMR assignments via 2D techniques (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.